N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C20H24N6O. It is known for its unique structure, which includes a diethylamino group, a phenyl ring, and a pyrazole ring.
Preparation Methods
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other groups.
Scientific Research Applications
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide: This compound has a dimethylamino group instead of a diethylamino group and a naphthyl ring instead of a phenyl ring.
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide: This compound has an additional hydroxy group on the phenyl ring and an octyloxy group on the pyrazole ring.
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide: This compound has a dimethylamino group and an ethoxy group on the phenyl ring.
These similar compounds highlight the structural diversity and potential for modification of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-21(5-2)14-8-6-13(7-9-14)11-17-20-16(22)15-10-12(3)18-19-15/h6-11H,4-5H2,1-3H3,(H,18,19)(H,20,22)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKVBUUDFBZEF-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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